molecular formula C8H18ClNO B1422838 2,2,5,5-Tetramethylmorpholine hydrochloride CAS No. 1311314-96-1

2,2,5,5-Tetramethylmorpholine hydrochloride

Cat. No.: B1422838
CAS No.: 1311314-96-1
M. Wt: 179.69 g/mol
InChI Key: ANTRNRDUTPKCLD-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylmorpholine hydrochloride is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of four methyl groups attached to the morpholine ring, which significantly influences its chemical properties and reactivity. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylmorpholine hydrochloride typically involves the alkylation of morpholine. One common method includes the reaction of morpholine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Morpholine+4CH3I2,2,5,5-Tetramethylmorpholine+4NaI\text{Morpholine} + 4 \text{CH}_3\text{I} \rightarrow \text{2,2,5,5-Tetramethylmorpholine} + 4 \text{NaI} Morpholine+4CH3​I→2,2,5,5-Tetramethylmorpholine+4NaI

The resulting 2,2,5,5-Tetramethylmorpholine is then treated with hydrochloric acid to form the hydrochloride salt:

2,2,5,5-Tetramethylmorpholine+HCl2,2,5,5-Tetramethylmorpholine hydrochloride\text{2,2,5,5-Tetramethylmorpholine} + \text{HCl} \rightarrow \text{this compound} 2,2,5,5-Tetramethylmorpholine+HCl→2,2,5,5-Tetramethylmorpholine hydrochloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to morpholine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products:

    Oxidation: N-oxides of 2,2,5,5-Tetramethylmorpholine.

    Reduction: Morpholine derivatives.

    Substitution: Various substituted morpholine compounds depending on the nucleophile used.

Scientific Research Applications

2,2,5,5-Tetramethylmorpholine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a buffer in biochemical assays.

    Medicine: Research into its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2,2,5,5-Tetramethylmorpholine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of methyl groups enhances its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. It can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

    Morpholine: The parent compound, less sterically hindered and more reactive.

    2,2,6,6-Tetramethylpiperidine: Another sterically hindered amine, used in similar applications but with different reactivity due to the piperidine ring.

    N-Methylmorpholine: A less substituted derivative, used as a solvent and catalyst.

Uniqueness: 2,2,5,5-Tetramethylmorpholine hydrochloride is unique due to its high steric hindrance, which influences its reactivity and makes it suitable for specific applications where less hindered amines would not be effective. Its stability and ability to form stable salts with acids also contribute to its distinct properties.

Properties

IUPAC Name

2,2,5,5-tetramethylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)6-10-8(3,4)5-9-7;/h9H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTRNRDUTPKCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,5-Tetramethylmorpholine hydrochloride
Reactant of Route 2
2,2,5,5-Tetramethylmorpholine hydrochloride
Reactant of Route 3
2,2,5,5-Tetramethylmorpholine hydrochloride
Reactant of Route 4
2,2,5,5-Tetramethylmorpholine hydrochloride
Reactant of Route 5
2,2,5,5-Tetramethylmorpholine hydrochloride
Reactant of Route 6
2,2,5,5-Tetramethylmorpholine hydrochloride

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